molecular formula C15H14 B3430406 1,2-Diphenylpropene CAS No. 833-81-8

1,2-Diphenylpropene

Cat. No. B3430406
CAS RN: 833-81-8
M. Wt: 194.27 g/mol
InChI Key: OVZXISBUYCEVEV-OUKQBFOZSA-N
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Description

1,2-Diphenylpropene, also known as 1,1-Diphenylpropene or 1,1’- (1-Propen-1,1-diyl)dibenzene, is a chemical compound with the molecular formula C15H14 . It has an average mass of 194.272 Da and a monoisotopic mass of 194.109543 Da .


Synthesis Analysis

The synthesis of 1,2-Diphenylpropene can be achieved through multiple step reactions. The process often involves the use of retrosynthetic analysis to design a multi-step synthesis with correct regiochemistry and stereochemistry . In E2 eliminations, the spatial relationship between the proton and leaving group determines the product stereochemistry .


Molecular Structure Analysis

The molecular structure of 1,2-Diphenylpropene consists of a propene chain with a phenyl group attached to the first and second carbon atoms . The structure was solved by direct methods using SHELXS97.4 .


Chemical Reactions Analysis

In terms of chemical reactions, 1,2-Diphenylpropene can undergo E2 elimination reactions. The stereochemistry of the double bond, whether the E or Z isomer results, is dictated by the stereochemistry of the starting material, if it is diastereomeric . For example, the reactions of potassium ethoxide with dibromostilbene (1,2-dibromo-1,2-diphenylethane) both occurred via an E2 mechanism .

Scientific Research Applications

Photochemical Electron Transfer

The photoamination of 1,1-diphenylpropene with ammonia and primary alkylamines in the presence of p-dicyanobenzene leads to various products, including N-substituted 2-amino-1,1-diphenylpropane. This process involves a photochemical electron transfer mechanism (Yamashita, Shiomori, Yasuda, & Shima, 1991).

Chemical Synthesis and Reactions

  • Trans-Addition Mechanism: 1,2-Diphenylpropene is predominantly formed as the trans-isomer in the reaction of diphenylacetylene with tris(triphenylphosphine)rhodium bromide. This study provides insights into the trans-addition mechanism in chemical reactions, contributing to a broader understanding of organic synthesis processes (Michman & Weksler-Nussbaum, 1978).
  • Prototropy Studies: Prototropy of 2-methyl-1,3-diphenylpropenes under basic catalysis was studied, offering insights into the stability of intermediary carbanions, which are crucial in understanding reaction mechanisms in organic chemistry (Gamboa, Sáa, & Figuera, 1973).

Potential in Cancer Treatment

Chalcones, derived from 1,3-diphenylpropen-1-ones, show promise in cancer treatment. These compounds, part of the flavonoid family, impact cell cycle regulation and could potentially lead to new cancer therapies (Boumendjel, Ronot, & Boutonnat, 2009).

Mass Spectrometry and Analytical Chemistry

The fragmentation of the 1,3-diphenylpropene ion-radical in mass spectrometry has been explored, contributing to the understanding of mass spectrometry techniques and analytical methods (Johnstone & Millard, 1966).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of diphenylallyl carbanions has been utilized to determine equilibrium constants for ion pairing, an essential aspect in understanding chemical structures and reactions (Burley & Young, 1972).

Safety and Hazards

When handling 1,2-Diphenylpropene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured . It is also advised not to let the product enter drains .

properties

IUPAC Name

[(E)-1-phenylprop-1-en-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZXISBUYCEVEV-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891560
Record name trans-alpha-Methylstilbene
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

779-51-1, 833-81-8
Record name 1,2-Diphenylpropene
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Record name Stilbene, alpha-methyl-, (E)-
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Record name 1,2-Diphenylpropene
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Record name 1,2-diphenylpropene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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